2-Phenyl-1,2-butanediamine
Description
Contextual Significance within Diamine Chemistry and Asymmetric Synthesis
Vicinal diamines, or 1,2-diamines, represent a critical structural motif in chemistry. wikipedia.org They are integral to the structure of numerous biologically active compounds and serve as versatile ligands in coordination chemistry. wikipedia.orguw.edu.plscientificupdate.com Within this class of compounds, 2-Phenyl-1,2-butanediamine holds significance due to its potential as a chiral ligand in asymmetric synthesis. The field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule, heavily relies on the design of effective chiral ligands and catalysts. tandfonline.combohrium.com
Chiral 1,2-diamines are frequently incorporated into the structure of catalysts used for various asymmetric transformations, including hydrogenations, cross-coupling reactions, and organocatalytic reactions. uw.edu.plucl.ac.uk For instance, ruthenium(II) complexes containing chiral 1,2-diamine ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of ketones, a fundamental reaction for producing chiral alcohols which are important pharmaceutical intermediates. tandfonline.comnih.govpharmtech.com The presence of both a phenyl ring and a chiral center in this compound makes it an interesting candidate for creating a specific steric and electronic environment in the catalytic pocket, thereby influencing the stereochemical outcome of a reaction.
The development of polymer-supported chiral 1,2-diamines has further expanded their utility, allowing for the creation of recyclable catalysts. tandfonline.comresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture, which is a significant advantage in industrial applications. researchgate.net The structural framework of this compound is relevant to the ongoing research into new and more efficient catalytic systems for producing enantiomerically pure compounds.
Historical Development of 1,2-Diamine Utilization in Catalysis and Coordination Chemistry
The use of diamines in coordination chemistry has a rich history that is foundational to our modern understanding of chemical structures and bonding. The pioneering work of Alfred Werner in the late 19th and early 20th centuries on metal ammine complexes, which include ligands with nitrogen donor atoms like ammonia (B1221849) and diamines, was instrumental in establishing the principles of coordination chemistry. mdpi.comwikipedia.org Werner proposed and later proved the octahedral geometry of many coordination complexes, a concept that was revolutionary at the time. core.ac.uk
A significant milestone in this field was the resolution of chiral inorganic compounds. Octahedral cobalt(III) complexes containing chelating 1,2-diamine ligands, such as ethylenediamine, were among the first non-carbon-based chiral compounds to be separated into their enantiomers. nih.govacs.orgresearchgate.net This demonstrated that chirality was not exclusive to organic chemistry and laid the groundwork for the study of stereochemistry in inorganic systems. These historical "Werner complexes" have seen a resurgence in recent years, not just as objects of academic curiosity, but as functional components in modern catalysis. core.ac.uknih.govacs.org
The application of 1,2-diamines as ligands in catalysis has evolved significantly since Werner's time. In 1968, the first examples of asymmetric hydrogenation using a rhodium catalyst modified with a chiral phosphine (B1218219) ligand were reported, marking a new era in catalysis. pharmtech.com Subsequent research led to the development of highly efficient catalyst systems, such as the ruthenium-diphosphine-diamine complexes developed by Ryoji Noyori and his colleagues, which are renowned for their high enantioselectivity in the hydrogenation of ketones. uw.edu.placs.org This historical progression from fundamental coordination chemistry to sophisticated asymmetric catalysis underscores the enduring importance of 1,2-diamines in chemical research.
Stereochemical Principles of this compound and its Research Implications
The chemical behavior and utility of this compound are intrinsically linked to its stereochemistry. The molecule possesses a chiral center at the carbon atom bonded to both the phenyl group and the two amine-bearing carbons. ontosight.ai This chirality means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The specific spatial arrangement of the atoms, or stereoisomerism, is a critical factor in its application, particularly in asymmetric synthesis. pageplace.de
The principles of stereochemistry are fundamental to understanding how chiral molecules like this compound interact with other chiral molecules, such as biological receptors or substrates in a catalytic reaction. For instance, in the context of asymmetric catalysis, using a single enantiomer of a chiral ligand like this compound can lead to the preferential formation of one enantiomer of the product. This stereocontrol is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.
The stereochemistry of related 1,2-diamines, such as 2,3-butanediamine and 1,2-diphenylethylenediamine, has been extensively studied. wikipedia.orgrsc.org These molecules can exist as chiral enantiomeric pairs ((R,R) and (S,S)) and an achiral meso diastereomer. wikipedia.orgrsc.org The relative orientation of the substituents on the diamine backbone influences the conformation of the chelate ring when the diamine coordinates to a metal center, which in turn affects the catalytic activity and selectivity. rsc.org Similarly, the stereochemical configuration of this compound dictates its interactions in a catalytic system and has significant implications for the design of new stereoselective transformations. The solvent can also play a crucial role, in some cases influencing the equilibrium between different diastereomeric forms of a metal-diamine complex. researchgate.net
Properties
IUPAC Name |
2-phenylbutane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7H,2,8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBWBITZUIWDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964857 | |
| Record name | 2-Phenylbutane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-64-6 | |
| Record name | 1,2-Butanediamine, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenyl 1,2 Butanediamine and Analogues
Asymmetric Synthesis of Chiral 2-Phenyl-1,2-butanediamine Isomers
The enantioselective synthesis of specific isomers of this compound and related vicinal diamines relies on precise control over the introduction of chirality. This is achieved through various asymmetric catalytic methods that facilitate either the formation of the carbon backbone or the introduction of the amino groups in a stereocontrolled manner.
Stereoselective Carbon-Carbon Bond Formation
Creating the carbon framework with the desired stereochemistry is a direct approach to chiral diamines. This often involves the asymmetric addition of a carbon nucleophile to an imine electrophile or sigmatropic rearrangements that construct the vicinal diamine backbone.
A notable method for the stereoselective synthesis of chiral vicinal diamines is the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. nih.gov This approach allows for the construction of anti-1,2-diamine derivatives with high levels of diastereoselectivity and enantioselectivity. nih.gov The reaction typically involves a ketimine derived from a trifluoroacetophenone and a nitro-substituted benzylamine, which adds to an N-Boc-aldimine in the presence of a chiral copper(I) catalyst. nih.gov
The use of a nitro-phenyl group on the ketimine is crucial for the reaction's success, as it facilitates the formation of the key copper-aza-enolate intermediate. nih.gov This methodology has been shown to be effective for a range of aldimines, including aromatic, heteroaromatic, and aliphatic substrates. nih.gov The resulting nitro group in the product serves as a versatile handle for further chemical transformations. nih.gov For instance, the nitro group can be readily reduced to an amine, providing access to triamine structures. nih.gov
Table 1: Copper(I)-Catalyzed Asymmetric α-Addition of Ketimines to Aldimines nih.gov
| Entry | Aldimine (R) | Yield (%) | dr (anti:syn) | ee (%) |
|---|---|---|---|---|
| 1 | C₆H₅ | 85 | >20:1 | 96 |
| 2 | 4-MeC₆H₄ | 88 | >20:1 | 97 |
| 3 | 4-MeOC₆H₄ | 90 | >20:1 | 96 |
| 4 | 4-FC₆H₄ | 82 | >20:1 | 96 |
| 5 | 2-Thienyl | 75 | 15:1 | 95 |
| 6 | Cyclohexyl | 68 | >20:1 | 94 |
The Diaza-Cope rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement for the stereospecific synthesis of chiral vicinal diamines. merckmillipore.com This reaction proceeds through a chair-like transition state, which accounts for its high stereospecificity. The cationic 2-aza-Cope rearrangement, in particular, is widely used due to its facile nature, often occurring at temperatures 100-200 °C lower than the all-carbon Cope rearrangement.
This rearrangement can be driven to completion by coupling it with a subsequent irreversible reaction, such as a Mannich cyclization. This tandem approach has been extensively utilized in the synthesis of alkaloids and other nitrogen-containing heterocycles. The high degree of stereocontrol is a key feature of this methodology, allowing for the efficient transfer of chirality from a starting material to the desired product.
Enantioselective Carbon-Nitrogen Bond Formation
An alternative strategy for the synthesis of chiral vicinal diamines involves the formation of one or both carbon-nitrogen bonds in an enantioselective fashion. This can be achieved through the reduction of prochiral precursors or the direct addition of nitrogen-containing functional groups across a double bond.
The enantioselective synthesis of vicinal diamines can be achieved through the reduction of β-nitroamines, which are accessible via the aza-Henry (or nitro-Mannich) reaction. nih.gov This reaction involves the addition of a nitroalkane to an imine, creating a new carbon-carbon bond and setting the stage for the formation of the vicinal diamine. nih.gov The stereochemical outcome of the aza-Henry reaction can be controlled using chiral catalysts, leading to enantioenriched β-nitroamines. researchgate.net
Subsequent reduction of the nitro group to an amine affords the desired chiral vicinal diamine. A variety of reducing agents can be employed for this transformation, and the choice of reagent can influence the stereochemical outcome of the final product. For example, diastereoselective reductions of β-nitro ketones can provide access to different stereoisomers of the corresponding amino alcohols, which are precursors to vicinal diamines. nih.gov
Table 2: Diastereoselective Reduction of a β-Nitroamine Precursor nih.gov
| Entry | Reducing Agent | Diastereomeric Ratio (anti:syn) |
|---|---|---|
| 1 | Zn/HCl | >20:1 |
| 2 | H₂, Pd/C | 1.5:1 |
| 3 | Fe/AcOH | 5:1 |
Catalytic asymmetric hydroamination of alkenes represents a highly atom-economical approach to the synthesis of chiral amines, including vicinal diamines. rsc.org This method involves the direct addition of an N-H bond across a carbon-carbon double bond. For the synthesis of 1,2-diamines, allylic amines are often used as substrates. rsc.org
Both rhodium and copper-based catalytic systems have been developed for the hydroamination of allylic amines with various amine nucleophiles. rsc.org These reactions can proceed with high regio- and enantioselectivity, providing access to a wide range of unsymmetrical vicinal diamines. rsc.org The choice of catalyst and ligand is critical for controlling the stereochemical outcome of the reaction.
Table 3: Rhodium-Catalyzed Asymmetric Hydroamination of an Allylic Amine rsc.org
| Entry | Amine Nucleophile | Yield (%) | dr | ee (%) |
|---|---|---|---|---|
| 1 | Morpholine | 85 | >20:1 | 95 |
| 2 | Piperidine | 82 | >20:1 | 94 |
| 3 | Aniline | 78 | >20:1 | 92 |
| 4 | Benzylamine | 80 | >20:1 | 93 |
Diastereoselective and Enantiomeric Resolution Techniques
The stereochemistry of 1,2-diamines is crucial for their application in coordination chemistry and asymmetric synthesis. The separation of stereoisomers of this compound and its analogues can be achieved through diastereoselective synthesis or by resolving a racemic mixture.
Classical Resolution of Enantiomers: A prevalent method for resolving racemic amines is classical resolution, which involves the formation of diastereomeric salts. mdpi.com This process utilizes a chiral resolving agent, typically an optically pure acid, which reacts with the racemic amine to form a pair of diastereomeric salts. libretexts.orgchemconnections.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. mdpi.comchemconnections.org For diamines analogous to this compound, such as 2,3-butanediamine, tartaric acid and its derivatives are effective resolving agents. libretexts.orgwikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.orglibretexts.org
Chromatographic Resolution: Chromatographic techniques offer a powerful alternative for enantiomeric separation. mdpi.com Chiral stationary phases (CSPs) are employed in methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) to resolve enantiomers. The principle relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation. mdpi.com
Diastereoselective Synthesis: Rather than separating a mixture, diastereoselective synthesis aims to create a predominance of one diastereomer during the reaction. Various synthetic strategies for 1,2-diamines can be tailored to favor a specific stereochemical outcome. organic-chemistry.org This can involve the use of chiral catalysts or auxiliaries that direct the formation of one stereoisomer over others, such as in the catalytic asymmetric diamination of alkenes. organic-chemistry.org
Table 1: Summary of Resolution and Stereoselective Synthesis Techniques
| Technique | Principle | Typical Reagents/Methods | Reference |
|---|---|---|---|
| Classical Resolution | Formation of separable diastereomeric salts from a racemic mixture. | Chiral acids (e.g., (+)-tartaric acid, dibenzoyltartaric acid) followed by fractional crystallization. | libretexts.orgwikipedia.orglibretexts.org |
| Chromatographic Separation | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Chiral HPLC, GC, or SFC columns. | mdpi.com |
| Diastereoselective Synthesis | Stereocontrolled synthesis favoring the formation of one diastereomer. | Use of chiral catalysts, substrates, or reagents in reactions like asymmetric diamination of alkenes. | organic-chemistry.org |
Chemical Derivatization and Functionalization of this compound
The two primary amine groups of this compound serve as versatile handles for a wide range of chemical modifications, enabling the synthesis of complex ligands and other functional molecules.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the diamine can be achieved through various methods. A modern and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a catalyst. nih.govresearchgate.net This atom-efficient process typically involves the catalyst temporarily dehydrogenating the alcohol to an aldehyde, which then condenses with the amine to form an imine. researchgate.net The subsequent hydrogenation of the imine by the catalyst yields the N-alkylated amine, with water as the only byproduct. nih.gov Catalysts based on earth-abundant metals like manganese have proven effective for the selective monoalkylation of aromatic amines with a variety of primary alcohols. nih.gov
N-Acylation: N-acylation involves the reaction of the amine groups with an acylating agent, such as an acyl chloride or acid anhydride, to form amides. A high degree of selectivity can be achieved depending on the reagent and reaction conditions. For example, phenyl acetate (B1210297) has been demonstrated as a mild and efficient reagent for the selective N-acetylation of primary amino groups, even in the presence of secondary amino or hydroxyl groups. researchgate.net This method allows for the straightforward conversion of polyamines into their N,N'-diacetyl derivatives, a transformation directly applicable to this compound. researchgate.net
Table 2: Selected N-Alkylation and N-Acylation Methods for Primary Amines
| Reaction Type | Methodology | Typical Reagents | Catalyst Example | Reference |
|---|---|---|---|---|
| N-Alkylation | Borrowing Hydrogen | Primary Alcohols (e.g., Benzyl alcohol, Ethanol) | Manganese PNP Pincer Complexes, Ag/Al₂O₃ | nih.govresearchgate.net |
| N-Acylation (Acetylation) | Selective Acylation | Phenyl acetate | None (Reagent-based selectivity) | researchgate.net |
Formation of Schiff Base Ligands from this compound
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). researchgate.net Given its two primary amine functionalities, this compound can react with two equivalents of an aldehyde or ketone to form a tetradentate Schiff base ligand. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions. oncologyradiotherapy.comrasayanjournal.co.in
The synthesis is typically a straightforward one-pot reaction, often carried out by refluxing the diamine and the carbonyl compound in a solvent like ethanol. oncologyradiotherapy.com The resulting Schiff base ligands coordinate to metal ions, such as Co(II), Ni(II), and Cu(II), commonly through the nitrogen atoms of the azomethine (C=N) groups. orientjchem.org The structure and properties of the resulting metal complex are influenced by the specific diamine, the carbonyl precursor, and the chosen metal ion. rasayanjournal.co.in
Table 3: Examples of Carbonyl Compounds for Schiff Base Formation with Diamines
| Carbonyl Compound | Class | Potential Schiff Base Ligand Feature | Reference |
|---|---|---|---|
| Salicylaldehyde (B1680747) | Aromatic Aldehyde | Provides additional coordination site via phenolic oxygen. | rasayanjournal.co.in |
| 2-Hydroxyacetophenone | Aromatic Ketone | Forms a chiral center upon condensation; provides phenolic oxygen for coordination. | rasayanjournal.co.in |
| Cyclohexanone | Alicyclic Ketone | Introduces bulky, non-aromatic character to the ligand backbone. | researchgate.net |
| 4-Dimethylaminobenzaldehyde | Aromatic Aldehyde | Incorporates an electron-donating group into the ligand structure. | rasayanjournal.co.in |
Selective Functional Group Transformations
Achieving selective modification of one functional group in the presence of another is a cornerstone of advanced organic synthesis. For a molecule like this compound, with two chemically similar primary amine groups, selective transformation presents a notable challenge. The strategy often relies on subtle differences in reactivity or the use of protecting groups.
A key example of a selective transformation is the N-acetylation using phenyl acetate, which shows high selectivity for primary amines over other functional groups. researchgate.net This allows for the diacetylation of the terminal primary amines in polyamines without affecting internal secondary amines. researchgate.net
Coordination Chemistry of 2 Phenyl 1,2 Butanediamine Based Ligands
Design and Synthesis of Metal Complexes with 2-Phenyl-1,2-butanediamine Derivatives
The design of metal complexes with chelating ligands like diamines is a cornerstone of coordination chemistry. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent. For ligands analogous to this compound, such as other substituted ethylenediamines, the resulting complexes' geometry and stability are influenced by the steric and electronic properties of the substituents.
Chelation Behavior and Ligand Field Effects
Chelating ligands, such as diamines, coordinate to a metal center through two or more donor atoms, forming a stable ring structure. This is known as the chelate effect. For a vicinal diamine like this compound, the two nitrogen atoms would form a five-membered chelate ring with a metal ion. The substituents on the diamine backbone—in this case, a phenyl group at the C2 position and an ethyl group at the C2 position—are expected to influence the conformation of this chelate ring.
Structural and Electronic Characterization of Coordination Compounds
Conformational Analysis of Chelate Rings in Metal Complexes
The phenyl substituent on the carbon backbone of the chelate ring has a significant influence on its preferred conformation. The phenyl group tends to adopt a pseudo-equatorial orientation to minimize steric interactions with the rest of the complex. researchgate.net This preference for an equatorial position has been observed in the conformational analyses of related complexes, such as those with (R)-1-phenylethane-1,2-diamine. researchgate.net The specific conformation adopted by the chelate ring can be influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the crystalline environment.
Table 1: Representative N-C-C-N Torsion Angles in Metal-Diamine Complexes
| Metal Ion | Ligand | Torsion Angle (°) | Reference |
| Co(III) | N-methylethane-1,2-diamine | ~51 | researchgate.net |
| Pt(II) | N-methylethane-1,2-diamine | ~52.5 | researchgate.net |
Spectroscopic Probes of Metal-Ligand Bonding and Electronic States
Spectroscopic techniques are invaluable tools for elucidating the nature of the metal-ligand bond and the electronic structure of metal complexes containing this compound.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can confirm the coordination of the diamine ligand to the metal center. The stretching frequencies of the N-H bonds in the amine groups are expected to shift upon coordination. Similarly, the C-N stretching vibrations will also be altered. In related salen-type complexes, the imine (C=N) stretching vibration shifts to a lower frequency upon coordination, indicating the involvement of the nitrogen atom in bonding to the metal center. nih.gov For this compound complexes, a similar shift in the C-N stretching frequency would be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the conformation of the chelate ring in solution. The vicinal proton-proton coupling constants (³JHH) within the -CH-CH₂- fragment of the chelate ring are particularly sensitive to the N-C-C-N torsion angle and can be used to determine the ring's conformation. researchgate.net The chemical shifts of the protons and carbons in the ligand will also be affected by coordination to a paramagnetic or diamagnetic metal center.
Magnetic Properties of Metal Complexes
The magnetic properties of metal complexes with this compound are determined by the number of unpaired d-electrons on the metal ion. libretexts.org Metal complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. youtube.com The strength of the ligand field created by the diamine ligand influences the spin state of the metal ion.
For a given metal ion, the ligand field can lead to either a high-spin or a low-spin electron configuration. youtube.com The magnetic moment of a complex can be experimentally determined using techniques such as a Gouy balance or a SQUID magnetometer, and the value can be used to deduce the number of unpaired electrons. libretexts.org
In bimetallic complexes, the cyanide ligand can mediate magnetic interactions between paramagnetic centers. nih.gov For complexes of this compound, if other bridging ligands are present, interesting magnetic phenomena such as ferromagnetic or antiferromagnetic coupling between metal centers could be observed. The temperature dependence of the magnetic susceptibility (χMT) can reveal the nature of these magnetic interactions. For instance, an increase in χMT with decreasing temperature is indicative of ferromagnetic coupling. nih.govnih.gov
Table 2: Expected Magnetic Behavior of Metal Complexes
| Metal Ion Configuration | Number of Unpaired Electrons (High Spin) | Number of Unpaired Electrons (Low Spin) | Expected Magnetic Property |
| d¹ | 1 | 1 | Paramagnetic |
| d² | 2 | 2 | Paramagnetic |
| d³ | 3 | 3 | Paramagnetic |
| d⁴ | 4 | 2 | Paramagnetic |
| d⁵ | 5 | 1 | Paramagnetic |
| d⁶ | 4 | 0 | Paramagnetic/Diamagnetic |
| d⁷ | 3 | 1 | Paramagnetic |
| d⁸ | 2 | 2 | Paramagnetic |
| d⁹ | 1 | 1 | Paramagnetic |
| d¹⁰ | 0 | 0 | Diamagnetic |
Theoretical Approaches to this compound Coordination Chemistry
Computational methods provide a powerful complement to experimental studies in understanding the coordination chemistry of this compound.
Density Functional Theory (DFT) Studies of Coordination Geometries
Density Functional Theory (DFT) has become a standard tool for investigating the structures and properties of coordination compounds. nih.gov DFT calculations can be used to predict the preferred coordination geometries of this compound complexes. researchgate.net By minimizing the electronic energy of the system, DFT can determine the most stable arrangement of the ligand around the metal center, including bond lengths, bond angles, and the conformation of the chelate ring.
These calculations can explore the potential energy surface of the complex, identifying different possible isomers and their relative stabilities. For example, DFT could be used to quantify the energetic preference for the equatorial versus axial orientation of the phenyl group on the chelate ring. Furthermore, DFT can model complexes with various metal ions and in different oxidation states, providing a systematic understanding of how these factors influence the coordination geometry.
Computational Modeling of Electronic Structure and Bonding
Theoretical modeling, particularly using DFT and molecular orbital (MO) theory, offers deep insights into the electronic structure and bonding within this compound complexes. mdpi.com These methods can be used to calculate the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the extent of covalent character in the metal-ligand bonds.
Computational studies can elucidate the contributions of the sigma-donating ability of the amine groups and any potential pi-interactions involving the phenyl ring. The calculated electronic structure can be correlated with spectroscopic data, such as the energies of electronic transitions observed in UV-Vis spectra. nih.gov By analyzing the molecular orbitals, it is possible to understand the pathways for charge transfer and the origin of the magnetic properties of the complexes.
Catalytic Applications of 2 Phenyl 1,2 Butanediamine Systems
Asymmetric Catalysis Facilitated by Chiral 2-Phenyl-1,2-butanediamine Ligands
The core of this compound's utility in asymmetric catalysis lies in its ability to form stable chiral complexes with various transition metals. The diamine moiety chelates to the metal center, creating a rigid and well-defined chiral environment. This steric and electronic influence directs the approach of substrates, enabling the preferential formation of one enantiomer over the other in the product.
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds. uni-regensburg.de Catalytic systems based on chiral diamine ligands, particularly with ruthenium, are renowned for their high efficiency and enantioselectivity in the reduction of unsaturated functionalities like ketones, olefins, and imines. mdpi.comcore.ac.uk
The asymmetric hydrogenation of ketones to chiral secondary alcohols is a flagship application for ruthenium-diamine catalysts. Pioneered by Noyori and coworkers, complexes of the type [RuCl₂(chiral diphosphine)(chiral diamine)] and [RuCl(η⁶-arene)(N-arylsulfonyl-diamine)] are exceptionally effective. mdpi.comgoogle.com These systems operate through a metal-ligand bifunctional mechanism where an NH group on the diamine ligand and the Ru-H hydride participate in the concerted transfer of a proton and a hydride to the carbonyl substrate, respectively. researchgate.net This mechanism leads to high catalytic activity and excellent enantioselectivity.
While specific data for this compound is limited, the performance of analogous polymer-supported DPEN catalysts in the hydrogenation of various aromatic ketones highlights the potential of this class of ligands. liv.ac.uk High conversions and enantiomeric excesses are consistently achieved across a range of substrates. liv.ac.uk
Table 1: Asymmetric Hydrogenation of Aromatic Ketones with a Polymer-Supported Ru-Diamine Catalyst System Data based on a representative Ru-DPEN analogue system.
| Ketone Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | 1-Phenylethanol | >99 | 96.1 |
| 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | >99 | 97.2 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 95.8 |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 97.1 |
| Propiophenone | 1-Phenyl-1-propanol | >99 | 98.5 |
Source: Adapted from research on polymer-supported 1,2-diphenylethylenediamine systems. liv.ac.uk
The stereoselective hydrogenation of C=C and C=N bonds is crucial for accessing chiral alkanes and amines. core.ac.uknih.gov While rhodium and iridium catalysts are often preferred for unfunctionalized olefins, ruthenium-diamine systems show excellent performance for the reduction of functionalized olefins and, notably, for imines. diva-portal.orgresearchgate.net
The hydrogenation of imines, in particular, provides a direct route to chiral amines, which are valuable intermediates in the pharmaceutical and agrochemical industries. nih.gov Palladium catalysts paired with chiral diamine ligands have also demonstrated success in the asymmetric hydrogenation of various imine types, including N-sulfonylimines and simple ketimines. dicp.ac.cn The mechanism, similar to ketone reduction, often involves the formation of a metal hydride that delivers hydrogen across the C=N bond within a chiral coordination sphere.
Asymmetric hydrosilation of ketones, followed by hydrolysis, offers an alternative route to chiral alcohols. This process involves the addition of a silicon hydride (silane) across a C=O bond. Iron and cobalt catalysts bearing chiral ligands have been shown to be effective for this transformation. uni-regensburg.de While less common than hydrogenation, hydrosilylation can offer advantages in terms of catalyst cost and functional group tolerance. Manganese and rhenium complexes have also been explored for the hydrosilylation of carbonyls. mdpi.comnih.gov
Hydroacylation, the addition of an aldehyde C-H bond across a C=C double bond, is a highly atom-economical method for forming carbon-carbon bonds and synthesizing ketones. beilstein-journals.org Rhodium complexes with chiral phosphine (B1218219) ligands have been instrumental in developing enantioselective variants of this reaction. researchgate.net The role of a chiral diamine ligand in such systems would be to control the stereochemistry of the resulting ketone product.
Chiral diamine ligands facilitate a variety of enantioselective carbon-carbon bond-forming reactions beyond hydroacylation. researchgate.net These reactions are fundamental to modern organic synthesis for building complex molecular architectures. nih.gov For example, copper(I) complexes with chiral diamine ligands have been successfully employed in the asymmetric α-addition of ketimines to aldimines, yielding chiral anti-1,2-diamine derivatives with high stereoselectivity. nih.gov This transformation highlights the versatility of these ligands in controlling the formation of new stereocenters during C-C bond formation. nih.gov
The utility of this compound and its analogues extends to other important enantioselective reactions. Organocatalysis, where the chiral diamine scaffold itself acts as the catalyst without a metal, is a prominent area. For instance, derivatives of chiral 1,2-diamines are used as bifunctional organocatalysts that can activate both the nucleophile and the electrophile through hydrogen bonding, as seen in Michael additions. mdpi.com
Furthermore, these ligands have been applied in copper-catalyzed asymmetric amidation and iridium-catalyzed transfer hydrogenation, demonstrating their broad applicability across different metals and reaction types. The ability to fine-tune the steric and electronic properties of the diamine ligand allows for optimization across a wide spectrum of asymmetric transformations.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific information to generate a detailed article on the catalytic applications of This compound that strictly adheres to the requested outline.
The provided structure requires in-depth details regarding:
Mechanistic Elucidation: Specific key intermediates and transition states identified for catalytic cycles involving this diamine.
Computational Studies: Published computational analyses of its reaction mechanisms and the origins of enantioselectivity.
Ligand-Metal Cooperation: Specific evidence or studies detailing cooperative catalytic effects.
Rational Design: Research on the steric and electronic tuning of this compound and its use in chiral catalyst development strategies.
Therefore, it is not possible to provide a scientifically accurate and non-speculative article that meets the precise requirements of the prompt at this time. Further research and publication on the catalytic behavior of this compound would be necessary to fulfill this request.
Advanced Characterization Techniques in 2 Phenyl 1,2 Butanediamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Phenyl-1,2-butanediamine and its complexes. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR spectroscopy is instrumental in determining the stereochemistry of related diamine ligands and their metal complexes. For instance, studies on cobalt(III) and platinum(II) complexes with C-phenyl substituted 1,2-diamines have utilized ¹H NMR to analyze the conformations of the chelate rings. acs.org The chemical shifts and coupling constants of the protons within the diamine backbone are sensitive to their spatial arrangement, allowing for the assignment of relative configurations. acs.org In complexes, the coordination of the diamine to a metal center induces significant changes in the NMR spectrum, providing evidence of complex formation and information on the coordination geometry.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are characteristic of their local electronic environment. For example, the phenyl group carbons resonate in the aromatic region, while the aliphatic carbons of the butane (B89635) chain appear at higher fields. The specific chemical shifts can be used to confirm the presence of the phenyl and butane moieties and to study the effects of substitution and complexation on the electronic structure of the molecule.
In mechanistic studies, NMR can be used to follow the course of reactions involving this compound. For example, by taking NMR spectra at different time intervals, it is possible to monitor the disappearance of reactants and the appearance of products, providing insights into reaction kinetics and mechanisms. The study of N,N'-(dialkylsubstituted)-1,2-diarylethylenediamines, which are structurally related to this compound, has demonstrated the utility of NMR in conjunction with other techniques for structural and mechanistic analysis. chemijournal.com
Table 1: Representative NMR Data for Diamine Structures
| Nucleus | Compound Type | Characteristic Chemical Shift Range (ppm) | Information Provided |
|---|---|---|---|
| ¹H | C-phenyl substituted 1,2-diamines | Aromatic: ~7.0-8.0, Aliphatic: ~2.0-4.0 | Conformation of chelate rings, stereochemistry |
X-ray Diffraction for Crystal Structure Determination of Complexes
For metal complexes, single-crystal X-ray diffraction can reveal the coordination geometry around the metal center, the conformation of the chelate ring formed by the diamine ligand, and the packing of the molecules in the crystal lattice. mdpi.com For example, in a hypothetical complex of this compound with a transition metal, X-ray diffraction could confirm whether the diamine acts as a bidentate ligand, binding through its two nitrogen atoms to form a stable five-membered chelate ring. The analysis of the crystal structure of related compounds, such as N,N'-bis(3-methoxysalicylidene)-1,4-diaminobutane, has demonstrated the power of this technique in characterizing the coordination modes of diamine ligands. researchgate.net
Furthermore, X-ray diffraction studies can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the supramolecular assembly of the complexes in the crystal. nih.gov These interactions can influence the physical properties of the material. The structural information obtained from X-ray diffraction is often correlated with data from other spectroscopic techniques to provide a comprehensive understanding of the compound's properties in both the solid state and in solution. mdpi.comnih.gov
Table 2: Typical Crystallographic Data from X-ray Diffraction Studies
| Parameter | Description | Example Value Range | Significance |
|---|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, etc. | Basic classification of the crystal structure. |
| Space Group | The set of symmetry operations of the crystal. | P2₁/c, P-1, etc. | Detailed description of the crystal's symmetry. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a, b, c in Å; α, β, γ in ° | Defines the size and shape of the repeating unit. |
| Bond Lengths | The distance between the centers of two bonded atoms. | M-N: ~2.0-2.2 Å, C-C: ~1.54 Å | Provides information on the strength and nature of chemical bonds. |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound and its derivatives. iosrjournals.orgsu.se
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. iosrjournals.org The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrations. For this compound, characteristic IR bands would include N-H stretching vibrations of the amine groups, C-H stretching of the phenyl ring and the alkyl chain, and C=C stretching of the aromatic ring. nepjol.info The positions and intensities of these bands can be used to confirm the presence of these functional groups and to study intermolecular interactions like hydrogen bonding. su.senepjol.info
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. scispace.com The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. su.sescispace.com This makes the combination of both techniques particularly powerful for a complete vibrational analysis.
In the context of metal complexes of this compound, vibrational spectroscopy can be used to monitor the coordination of the diamine to the metal ion. oup.com Upon complexation, the vibrational frequencies of the amine groups are expected to shift, providing direct evidence of coordination. oup.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 | IR, Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850 - 2960 | IR, Raman |
Electronic Absorption and Chiroptical Spectroscopy (UV-Vis, CD)
Electronic absorption (UV-Vis) and chiroptical spectroscopy, particularly Circular Dichroism (CD), are powerful techniques for studying the electronic structure and stereochemistry of chiral molecules like this compound and its complexes. chemijournal.comiosrjournals.orgmdpi.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be dominated by absorptions due to the π → π* transitions of the phenyl group. The position and intensity of these absorption bands can be influenced by the solvent and by coordination to a metal center.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. pageplace.de Since this compound is chiral, it will exhibit a CD spectrum. The sign and magnitude of the CD signals are highly sensitive to the absolute configuration and conformation of the molecule. researchgate.netmdpi.com This makes CD an excellent tool for determining the enantiomeric purity and studying the stereochemical aspects of its interactions. nih.gov For metal complexes, the CD spectrum can also provide information about the induced chirality at the metal center. mdpi.com
Table 4: Spectroscopic Data from UV-Vis and CD Analysis
| Technique | Parameter | Information Obtained |
|---|---|---|
| UV-Vis | λmax (wavelength of maximum absorption) | Electronic transitions, presence of chromophores |
| ε (molar absorptivity) | Concentration of the absorbing species | |
| CD | Δε (differential molar absorptivity) | Absolute configuration, conformation, enantiomeric purity |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing its fragmentation patterns. chemijournal.com
For this compound, mass spectrometry can confirm its molecular weight of 164.25 g/mol . ontosight.ai Different ionization techniques can be employed. Electron Ionization (EI) often leads to extensive fragmentation, providing a "fingerprint" of the molecule that can be used for identification. chemijournal.com Softer ionization methods, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), typically produce a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺), which directly confirms the molecular weight. chemijournal.com
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For example, the cleavage of the C-C bond between the two amino groups or the loss of the phenyl group would lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition of the parent molecule and its fragments.
In the study of metal complexes of this compound, mass spectrometry can be used to determine the stoichiometry of the complex and to study its stability. researchgate.net
Table 5: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 165.13863 | 137.1 |
| [M+Na]⁺ | 187.12057 | 142.9 |
| [M-H]⁻ | 163.12407 | 139.6 |
Data sourced from PubChem. uni.lu
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to study species with unpaired electrons, such as radicals and many transition metal complexes. libretexts.orgwikipedia.org
While this compound itself is not paramagnetic, its metal complexes can be. For instance, a complex with Cu(II) (d⁹) or Co(II) (d⁷) would be paramagnetic and thus amenable to ESR studies. The ESR spectrum provides information about the electronic structure of the paramagnetic center and its environment. ethz.ch
The g-factor, obtained from the ESR spectrum, is characteristic of the metal ion and its coordination environment. Hyperfine coupling, which arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N of the diamine ligand or the metal nucleus itself), can provide valuable information about the delocalization of the unpaired electron onto the ligands and the nature of the metal-ligand bonding. libretexts.orgwikipedia.org For example, in a Cu(II) complex of this compound, the hyperfine splitting due to the copper nucleus and the nitrogen nuclei of the ligand would be observable.
Table 6: Key Parameters in ESR Spectroscopy
| Parameter | Description | Information Provided |
|---|---|---|
| g-factor | A dimensionless quantity that characterizes the magnetic moment of the unpaired electron. | Identity of the paramagnetic species and its electronic environment. |
| Hyperfine Coupling Constant (A) | A measure of the interaction between the unpaired electron and a magnetic nucleus. | Information about the atoms interacting with the unpaired electron and the nature of the chemical bond. |
Thermal Analysis Methods
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. americanpharmaceuticalreview.comscielo.org.co
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. americanpharmaceuticalreview.com For a metal complex of this compound, TGA can be used to determine its thermal stability and to study its decomposition pathway. For example, the loss of solvent molecules of crystallization, followed by the decomposition of the organic ligand at higher temperatures, would be observed as distinct steps in the TGA curve.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. americanpharmaceuticalreview.com DSC can be used to detect phase transitions, such as melting, boiling, and solid-state transitions. For a crystalline complex of this compound, DSC could be used to determine its melting point and to study its polymorphic behavior. The enthalpy changes associated with these transitions can also be quantified. scielo.org.co The use of thermal analysis has been documented for related 1,4-diaminobutane (B46682) derivatives. google.com
Table 7: Information from Thermal Analysis Techniques
| Technique | Measured Property | Events Detected |
|---|---|---|
| Thermogravimetric Analysis (TGA) | Mass | Decomposition, dehydration, oxidation |
Future Perspectives and Emerging Research Directions for 2 Phenyl 1,2 Butanediamine
Innovation in Synthetic Methodologies
Table 1: Emerging Synthetic Methods for Vicinal Diamines
| Method | Catalyst/Reagent | Key Features | Potential Application for 2-Phenyl-1,2-butanediamine |
|---|---|---|---|
| Alkene Diamination | Iodine or Chiral Aryliodine(I) | Stereospecific, uses readily available alkenes. organic-chemistry.org | Direct synthesis from a corresponding phenyl-substituted butene precursor. |
| Hydroamination | Rhodium Complexes | High atom economy, synthesis of unsymmetrical diamines. organic-chemistry.org | Regioselective synthesis by reacting an amine with a suitable allylic amine precursor. |
| Aziridine (B145994) Ring-Opening | Scandium(III) triflate (Sc(OTf)₃) | Efficient aminolysis of N-aryl aziridines. organic-chemistry.org | Stereospecific synthesis from a 2-ethyl-2-phenyl-N-aryl aziridine intermediate. |
Expansion of Catalytic Scope and Efficiency
The structural analogy of this compound to well-established chiral diamine ligands, such as 1,2-diaminocyclohexane, suggests its significant potential in asymmetric catalysis. Future research will likely focus on employing this diamine as a chiral ligand or organocatalyst in a broader range of chemical transformations. Bifunctional organocatalysts derived from chiral diamines have shown promise in reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com Furthermore, chiral dinitrogen ligands are being developed for advanced palladium-catalyzed reactions, enabling the construction of complex molecular architectures like C-N axially chiral scaffolds. nih.gov By derivatizing the amine groups of this compound, novel catalysts could be designed to enhance efficiency and enantioselectivity in C-C and C-N bond-forming reactions, which are fundamental in organic synthesis.
Development of Advanced Chiral Ligand Architectures
The development of novel chiral ligands is central to advancing asymmetric catalysis. This compound serves as an excellent backbone for creating new ligand architectures. By strategically modifying its amine functionalities, a diverse library of ligands can be generated. For example, chiral P,N-ligands have been synthesized from amino acids like L-proline and successfully applied in palladium-catalyzed dimerization of styrene. mdpi.com Research in this area would involve incorporating phosphorus, sulfur, or other heteroatom-containing moieties onto the this compound scaffold. This could lead to new classes of bidentate or tridentate ligands with unique steric and electronic properties, tailored for specific metal-catalyzed reactions such as hydrogenation, allylic substitution, or cross-coupling. strem.comstrem.comresearchgate.net
Table 2: Potential Chiral Ligand Architectures from Diamine Scaffolds
| Ligand Type | Key Structural Feature | Potential Catalytic Application | Reference Example |
|---|---|---|---|
| P,N-Ligands | Contains both phosphine (B1218219) and amine coordinating groups. | Asymmetric allylic alkylation, hydroformylation. | Diazaphospholidine ligands derived from proline. mdpi.com |
| N,N'-Dioxide Ligands | Both nitrogen atoms are oxidized. | Lewis acid catalysis, enantioselective additions. | Not directly available in search results. |
| Salen-type Ligands | Formed by condensation with salicylaldehyde (B1680747) derivatives. | Asymmetric epoxidation, cyclopropanation. | Not directly available in search results. |
Synergistic Integration of Experimental and Computational Chemistry
The integration of computational chemistry with experimental studies provides a powerful paradigm for accelerating research. researchgate.net This dual approach can be instrumental in understanding and predicting the behavior of this compound and its derivatives. Density Functional Theory (DFT) calculations can be used to explore conformational landscapes, predict the stability of metal complexes, and elucidate reaction mechanisms at a molecular level. mdpi.comcnr.it These theoretical insights can guide the rational design of new catalysts and experiments. For example, molecular docking and binding free energy calculations can predict the efficacy of a new catalyst, which can then be synthesized and tested experimentally. mdpi.com This synergy minimizes trial-and-error experimentation, saving time and resources while providing a deeper understanding of the structure-activity relationships that govern catalytic performance.
Table 3: Synergistic Experimental and Computational Techniques
| Technique | Purpose in Research |
|---|---|
| Experimental | |
| Nuclear Magnetic Resonance (NMR) | Elucidate molecular structure and conformation in solution. researchgate.net |
| X-ray Crystallography | Determine precise 3D atomic structure in the solid state. mdpi.com |
| Circular Dichroism (CD) | Investigate chiral properties and supramolecular structures. |
| Computational | |
| Density Functional Theory (DFT) | Calculate electronic structure, reaction energies, and transition states. mdpi.com |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of molecules and complexes over time. cnr.it |
Exploration in Novel Materials Science Applications through Coordination
The ability of diamines to form stable complexes with transition metals opens avenues for their use in materials science. This compound can act as a building block for the construction of novel coordination polymers and Metal-Organic Frameworks (MOFs). The inherent chirality of the ligand can be transferred to the resulting material, creating chiral solids with potential applications in enantioselective separations, sensing, or asymmetric catalysis. For instance, research has shown that chiral ligands can be used to prepare chiroptical materials. nih.gov Another emerging area is the use of chiral molecules to functionalize nanomaterials, such as in the preparation of chiral graphene quantum dots, which can induce chirality in aggregated molecules. Future work could explore the coordination of this compound with various metal ions to create new crystalline materials with tailored porosity, stability, and chiral properties for advanced applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenyl-1,2-butanediamine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of this compound typically involves reductive amination of 2-phenyl-1,2-butanedione using ammonia and hydrogen in the presence of transition metal catalysts (e.g., Raney nickel). Stereochemical control is critical; enantiomeric purity can be achieved using chiral auxiliaries or asymmetric hydrogenation catalysts. For example, ruthenium complexes with chiral phosphine ligands (e.g., C72H27F54P3Pd in ) enable enantioselective reduction. Reaction parameters such as temperature (optimized at 50–80°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (0.5–2 mol%) must be systematically varied to optimize yield (typically 70–85%) and enantiomeric excess (ee >90%) .
Q. How can researchers characterize the purity and stereochemistry of this compound?
- Methodological Answer :
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Mobile phases often use hexane/isopropanol (95:5) with 0.1% diethylamine.
- Spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) identify diastereomers via coupling constants (e.g., J = 4–6 Hz for vicinal NH₂ groups).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₁₄N₂, exact mass 162.1157) and detects impurities.
- Polarimetry : Specific rotation ([α]₂₀ᴰ) distinguishes enantiomers; e.g., (S)-enantiomers may exhibit [α] = +15° to +25° (c = 1, MeOH) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity : Structural analogs like o-phenylenediamine ( ) suggest potential skin sensitization and respiratory irritation. Use fume hoods and PPE (nitrile gloves, lab coats).
- Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation.
- Waste Disposal : Neutralize with dilute HCl (1 M) before disposal as hazardous organic waste.
- Structural Grouping : Cross-referencing with structurally similar amines (e.g., phenethylamine derivatives in ) aids in hazard prediction .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its efficacy as a ligand in asymmetric catalysis?
- Methodological Answer : The (R,R) and (S,S) enantiomers of this compound act as chiral ligands in transition metal catalysis. For example:
- Ru Complexes : When coordinated to ruthenium (e.g., C72H60P4Ru in ), the ligand’s dihedral angle (60–70°) and bite angle (85–90°) dictate catalytic activity in hydrogenation. (R,R)-configurations enhance enantioselectivity in ketone reductions (ee up to 98%).
- Rhodium Systems : Hydridotetrakis(triphenylphosphine)rhodium (C72H60P4Rh, ) paired with (S,S)-ligands improves turnover frequency (TOF >500 h⁻¹) in hydroformylation.
- Experimental Design : Compare catalytic performance (yield, ee) across ligand enantiomers using kinetic studies (e.g., initial rate measurements) and DFT calculations to map steric/electronic effects .
Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent LD₅₀) studies with computational models (QSAR, molecular docking).
- Metabolite Analysis : Use LC-MS/MS to identify oxidative metabolites (e.g., N-hydroxylated intermediates) that may contribute to toxicity discrepancies.
- Structural Analogues : Apply read-across principles ( ) by comparing with well-studied analogs like 1,2-diphenylethylenediamine ( ). For instance, if a derivative shares >80% structural similarity with a known carcinogen (e.g., β-naphthylamine, ), prioritize hazard classification .
Q. What experimental strategies optimize the use of this compound in forensic analysis of illicit drug precursors?
- Methodological Answer :
- Sample Preparation : Derivatize with pentafluoropropionic anhydride (PFPA) to enhance GC-MS detectability (LOD <0.1 ng/mL).
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 2-phenylethyl-d₄-amine, ) as internal standards for quantitative NMR or mass spectrometry.
- Wastewater Epidemiology : Adapt methods from amphetamine precursor studies () by spiking wastewater samples with this compound and analyzing via SPE-LC-HRMS to estimate community-scale usage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
